molecular formula C13H14N2O B6329836 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine CAS No. 1248035-59-7

5-(4-Methoxy-3-methylphenyl)pyridin-2-amine

Cat. No.: B6329836
CAS No.: 1248035-59-7
M. Wt: 214.26 g/mol
InChI Key: SVVLEQUVNNLPGJ-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3-methylphenyl)pyridin-2-amine is an organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by a pyridine ring substituted with a 4-methoxy-3-methylphenyl group at the 5-position and an amine group at the 2-position. Its unique structure makes it a valuable candidate for various scientific research applications, particularly in the study of cancer metastasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde and 2-aminopyridine.

    Condensation Reaction: The 4-methoxy-3-methylbenzaldehyde undergoes a condensation reaction with 2-aminopyridine in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3-methylphenyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or carbonyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-(4-Methoxy-3-methylphenyl)pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as the ubiquitin ligase subunit WD repeat and SOCS box-containing 1 (WSB1). By degrading WSB1, the compound leads to the accumulation of Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein, which in turn affects the expression of downstream F-actin and formation of membrane ruffles, ultimately inhibiting cancer cell migration .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)pyridin-2-amine
  • 5-(3-Methylphenyl)pyridin-2-amine
  • 5-(4-Methoxy-3-methylphenyl)pyridin-3-amine

Uniqueness

5-(4-Methoxy-3-methylphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cancer cell metastasis by targeting the WSB1 axis sets it apart from other similar compounds .

Properties

IUPAC Name

5-(4-methoxy-3-methylphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-7-10(3-5-12(9)16-2)11-4-6-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVLEQUVNNLPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=C(C=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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